molecular formula C18H19ClN2O3 B5329012 N-(3-chloro-4-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide

Cat. No. B5329012
M. Wt: 346.8 g/mol
InChI Key: LOARVWIXSYAVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidine derivatives are synthesized through various chemical pathways, often involving the formation of piperidine rings followed by functionalization at specific positions on the ring. For example, a study on the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlighted the importance of substituting the benzamide with a bulky moiety for increased activity, demonstrating the role of structural modifications in enhancing biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives significantly influences their interaction with biological targets. For instance, the molecular interaction study of a specific piperidine antagonist with the CB1 cannabinoid receptor showed that the conformational flexibility and the spatial orientation of substituents play crucial roles in binding affinity and activity (Shim et al., 2002).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, enabling the synthesis of compounds with potential therapeutic effects. For example, the synthesis of different 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential Alzheimer’s disease therapeutics demonstrates the versatility of piperidine derivatives in chemical synthesis for targeted biological activities (Hussain et al., 2016).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profiles and therapeutic efficacy. Although specific data for N-(3-chloro-4-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide are not readily available, studies on similar compounds provide insights into how these properties are investigated and optimized for drug development purposes.

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity, acidity/basicity, and susceptibility to hydrolysis, are essential for understanding their behavior in biological systems and their interactions with other molecules. Research on the chemical modification and analgesic activity of related compounds highlights the importance of structural modifications to achieve desired biological effects and improve pharmacological profiles (Nie et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-4-5-14(11-15(12)19)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOARVWIXSYAVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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